Product packaging for 2-Mercapto-3-o-tolyl-3H-quinazolin-4-one(Cat. No.:CAS No. 37641-48-8)

2-Mercapto-3-o-tolyl-3H-quinazolin-4-one

Cat. No.: B2489801
CAS No.: 37641-48-8
M. Wt: 268.33
InChI Key: ITSACSSSWMTFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Quinazolinone Derivatives in Medicinal Chemistry

Quinazolinone derivatives are of paramount importance in medicinal chemistry due to their extensive range of pharmacological properties. researchgate.netnih.govmdpi.com These compounds have been shown to possess a wide array of biological activities, including but not limited to:

Anticancer: Many quinazolinone derivatives have exhibited potent cytotoxic effects against various cancer cell lines. researchgate.netmdpi.com

Antimicrobial: This class of compounds has demonstrated significant antibacterial and antifungal properties. ijarsct.co.in

Anti-inflammatory: Several derivatives have shown promise as anti-inflammatory agents. mdpi.com

Anticonvulsant: The quinazolinone scaffold has been explored for the development of new anticonvulsant drugs. nih.gov

Antihistaminic: Certain derivatives have been found to possess antihistaminic activity. nih.gov

The versatility of the quinazolinone nucleus allows for structural modifications at various positions, enabling the fine-tuning of their biological activity and pharmacokinetic profiles. This structural flexibility has made quinazolinones a highly attractive scaffold for the design and synthesis of novel drug candidates.

Overview of 2-Mercapto-3-o-tolyl-3H-quinazolin-4-one in Contemporary Chemical and Biological Research

This compound belongs to the 2-mercapto-4(3H)-quinazolinone class of compounds, which are characterized by a mercapto group at the 2-position and a substituent at the 3-position of the quinazolinone ring. Research into this specific subclass has revealed a range of interesting biological activities, often influenced by the nature of the substituent at the N-3 position.

While specific research exclusively focused on the ortho-tolyl derivative is limited in publicly accessible literature, studies on closely related 2-mercapto-3-aryl-quinazolinones provide valuable insights. For instance, the synthesis of 2-(2-oxo-propylsulfanyl)-3-m-tolyl-3H-quinazolin-4-one and 2-(4-oxo-3-m-tolyl-3,4-dihydro-quinazolin-2-ylsulfanyl)“propiomc acid methyl ester has been achieved through microwave-assisted S-alkylation of 2-thioxo-3-m-tolyl-2,3-dihydro-1H-quinazolin-4-one. core.ac.uk This highlights a common synthetic strategy for modifying the mercapto group to generate further derivatives.

The biological potential of the broader class of 2-mercapto-3-substituted quinazolinones is well-documented. For example, various derivatives have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase IX and XII, which are tumor-associated enzymes. nih.gov Additionally, other analogues have been investigated for their anti-inflammatory, analgesic, and COX-1/2 inhibitory activities. nih.gov The synthesis of novel 2-mercapto-3-(substituted methylamino)quinazolin-4(3H)-ones has yielded compounds with significant antihistaminic activity. nih.gov These findings underscore the therapeutic potential inherent in the 2-mercapto-3-substituted quinazolinone scaffold, suggesting that this compound and its derivatives are promising candidates for further biological investigation.

Historical Development and Evolution of the 2-Mercaptoquinazolinone Structural Class

The journey of quinazolinone chemistry began in the late 19th century, with the first synthesis of a quinazoline (B50416) derivative being a significant milestone. mdpi.com However, the specific exploration of the 2-mercaptoquinazolinone subclass came later.

Early synthetic routes to 2-mercapto-3-aryl-4(3H)-quinazolinones often involved the reaction of an appropriate anthranilic acid with an aryl isothiocyanate. A notable method involved refluxing 2-amino-3-naphthoic acid with an isothiocyanate in absolute ethanol (B145695) to yield 2-mercapto-3-aralkyl/alkyl/aryl-4(3H)-benzo(g)quinazolinones. zenodo.org This straightforward condensation reaction provided a reliable means of accessing this class of compounds.

Over the years, synthetic methodologies have evolved to become more efficient and environmentally friendly. Modern approaches often utilize "green chemistry" principles. For example, the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones has been successfully carried out in deep eutectic solvents (DESs), which serve as eco-friendly media. researchgate.net Another green approach involves the use of β-cyclodextrin as a phase transfer catalyst in an aqueous medium for the synthesis of 2-mercapto quinazolinone derivatives. ijarsct.co.in These advancements have not only improved the accessibility of these compounds but have also aligned their synthesis with sustainable chemical practices.

The evolution of this structural class has been driven by the continuous discovery of their diverse biological activities. The initial synthetic explorations have paved the way for the creation of extensive libraries of 2-mercaptoquinazolinone derivatives, which continue to be a rich source of lead compounds in the quest for new and effective therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2OS B2489801 2-Mercapto-3-o-tolyl-3H-quinazolin-4-one CAS No. 37641-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-6-2-5-9-13(10)17-14(18)11-7-3-4-8-12(11)16-15(17)19/h2-9H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSACSSSWMTFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974773
Record name 3-(2-Methylphenyl)-2-sulfanylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5936-35-6
Record name 3-(2-Methylphenyl)-2-sulfanylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological and Pharmacological Potential of 2 Mercapto 3 O Tolyl 3h Quinazolin 4 One and Its Analogs

Broad-Spectrum Biological Activities Associated with the Quinazolinone Framework

The quinazolinone nucleus, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, is considered a "privileged structure" in drug discovery. This framework is a key component in numerous compounds that exhibit a wide array of biological effects. Derivatives of quinazolinone have been extensively investigated and have shown a remarkable breadth of pharmacological activities, including but not limited to, anticancer, antimicrobial (antibacterial, antifungal, antitubercular), anti-inflammatory, anticonvulsant, antihypertensive, and antiviral properties.

The versatility of the quinazolinone ring system allows for substitutions at various positions, which modulates its biological activity. This structural flexibility has enabled the development of a multitude of derivatives with tailored therapeutic potentials. The presence of different functional groups on the quinazolinone core can significantly influence its interaction with biological targets, leading to a wide range of pharmacological responses. The extensive research into this scaffold underscores its importance and continued potential in the development of new therapeutic agents for a variety of diseases.

Antimicrobial Activities of 2-Mercapto-3-o-tolyl-3H-quinazolin-4-one Derivatives

Derivatives of 2-mercapto-quinazolin-4-one are a significant class of compounds that have been explored for their antimicrobial properties. The presence of the mercapto group at the 2-position provides a reactive site for further chemical modifications, leading to a diverse range of analogs with potential antimicrobial efficacy.

Derivatives of 2-mercapto-3-aryl-quinazolin-4-one have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. Research has shown that the nature of the substituent at the 3-position of the quinazolinone ring, as well as modifications at the 2-mercapto group, plays a crucial role in determining the antibacterial potency.

For instance, studies on 2,3-disubstituted 4(3H)-quinazolinones have indicated that these compounds can exhibit mild to high antibacterial effects, particularly against Gram-negative bacteria. In some evaluations, Escherichia coli has been identified as a particularly sensitive bacterium. Conversely, certain Gram-positive bacteria, such as Listeria monocytogenes and Staphylococcus aureus, have shown resistance to some of these derivatives in specific studies.

The introduction of different aryl groups at the 3-position, such as phenyl or tolyl groups, influences the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to penetrate bacterial cell walls and interact with intracellular targets. S-alkylation of the 2-mercapto group is a common strategy to produce a variety of analogs with potentially enhanced antibacterial profiles.

Table 1: Antibacterial Activity of Selected Quinazolinone Derivatives (MIC µg/mL)

Compound/Derivative Class S. aureus B. subtilis E. coli P. aeruginosa
2,3-disubstituted 4(3H)-quinazolinones >128 >128 Mild to High Activity -
Thioester derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one Moderate Activity Moderate Activity - Good Activity
3f (a 2,3-disubstituted 4(3H)-quinazolinone) 32 - 32 -
3p (a 2,3-disubstituted 4(3H)-quinazolinone) 16 - - -
3r (a 2,3-disubstituted 4(3H)-quinazolinone) 32 - - -

Note: Data is compiled from multiple studies on various derivatives and indicates general activity levels. "-" indicates data not available.

The antifungal potential of 2-mercapto-3-aryl-quinazolin-4-one derivatives has also been a subject of scientific investigation. Various synthesized compounds based on this scaffold have been screened against different fungal strains, revealing a range of activities.

Studies on 2,3-disubstituted (3H)-quinazolinone derivatives have shown that these compounds can be effective against fungal pathogens. For example, in certain studies, all tested fungal strains were sensitive to the synthesized compounds. The structural modifications at the 2 and 3-positions of the quinazolinone ring are critical in determining the antifungal efficacy.

The introduction of different heterocyclic rings or functional groups via the 2-mercapto linkage has been a strategy to enhance antifungal properties. The resulting analogs have been tested against common fungal strains such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of Selected Quinazolinone Derivatives (MIC µg/mL)

Compound/Derivative Class C. albicans A. niger
2,3-disubstituted 4(3H)-quinazolinones Good Activity (often at 32 µg/mL) Good Activity
3f (a 2,3-disubstituted 4(3H)-quinazolinone) 8 32
3j (a 2,3-disubstituted 4(3H)-quinazolinone) - 32
3s (a 2,3-disubstituted 4(3H)-quinazolinone) - 64

Note: Data is compiled from multiple studies on various derivatives and indicates general activity levels. "-" indicates data not available.

The global health challenge posed by tuberculosis, particularly multidrug-resistant strains, has driven the search for new therapeutic agents. Quinazolinone derivatives have emerged as a promising class of compounds with potential antitubercular activity.

Research into 2,3-disubstituted quinazolinone derivatives has identified several compounds with significant activity against Mycobacterium tuberculosis. For example, certain 2,3-dihydroquinazolin-4(1H)-one derivatives have shown promising in vitro whole-cell antitubercular activity against the H37Rv strain and multidrug-resistant strains of M. tuberculosis. nih.gov In one study, derivatives with di-substituted aryl moieties at the 2-position demonstrated a minimum inhibitory concentration (MIC) of 2 µg/mL against the H37Rv strain. nih.gov Another compound featuring an imidazole (B134444) ring at the 2-position showed significant inhibitory action against both susceptible and multidrug-resistant strains with MIC values of 4 and 16 µg/mL, respectively. nih.gov

The presence of specific substituents at the 3-position, such as amido, thioamido, and N,N-dimethyl guanidinyl moieties, has been found to enhance antitubercular activity. These findings highlight the potential of the 2-mercapto-3-aryl-quinazolin-4-one scaffold as a basis for the development of new antitubercular drugs.

Table 3: Antitubercular Activity of Selected Quinazolinone Derivatives against M. tuberculosis H37Rv (MIC µg/mL)

Compound/Derivative Class MIC (µg/mL)
2,3-dihydroquinazolin-4(1H)-one (3l) 2
2,3-dihydroquinazolin-4(1H)-one (3m) 2
2,3-dihydroquinazolin-4(1H)-one (3k) 4
2-methyl/phenyl-3-substituted quinazolinones (5a-e, 8a-c) 6.25 - 100

Note: Data is compiled from studies on various quinazolinone derivatives.

Anticancer and Cytotoxic Activities

The quinazolinone scaffold is a well-established pharmacophore in the design of anticancer agents. Several clinically used drugs and numerous investigational compounds feature this heterocyclic system, highlighting its importance in oncology research.

Derivatives of 2-mercapto-3-aryl-quinazolin-4-one have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. These studies aim to identify compounds that can inhibit the proliferation of cancer cells, a key characteristic of a potential anticancer drug.

Research on quinazolinone-thiazole hybrids has demonstrated significant cytotoxic effects. For instance, certain derivatives have shown potent activity against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. In one study, a specific quinazolinone-thiazole hybrid, compound A3, exhibited an IC50 value of 10 μM against PC3 cells. The same study also highlighted the efficacy of compounds A3, A5, and A2 against MCF-7 cells, indicating effective growth inhibition.

Modifications at the 2-mercapto position and substitutions on the 3-aryl ring have been shown to significantly impact the cytotoxic potency of these compounds. The introduction of different functionalities can lead to varied interactions with cellular targets involved in cancer cell proliferation and survival.

Table 4: Cytotoxic Activity of Selected Quinazolinone Derivatives (IC50 µM)

Compound/Derivative Class MCF-7 (Breast) PC3 (Prostate) HT-29 (Colon) HepG2 (Liver)
Quinazolinone-thiazole hybrid (A3) 10 10 12 -
Quinazolinone-thiazole hybrid (A5) High Activity - - -
Quinazolinone-thiazole hybrid (A2) High Activity - - -
2-thioquinazolin-4(3H)-one (Compound 4) 5.86 - 1.50 3.92
2-thioquinazolin-4(3H)-one (Compound 20) 6.39 - 4.42 5.17
Quinazolin-4(3H)-one hydrazide (3j) 0.20 - - -

Note: Data is compiled from multiple studies on various derivatives and indicates general activity levels. "-" indicates data not available.

Modulation of Cellular Pathways and Targets in Cancer

The anticancer potential of 2-mercapto-4(3H)-quinazolinone derivatives stems from their ability to modulate multiple cellular pathways crucial for tumor growth and survival. Research has identified that these compounds can exert their effects through mechanisms such as the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. digitellinc.comresearchgate.netnih.gov

One of the primary mechanisms is the induction of apoptosis. Certain 2-mercapto-quinazolin-4-one analogs have been shown to trigger both early and late-stage apoptosis in cancer cells. researchgate.netnih.gov This is achieved by modulating the expression of key apoptosis-related proteins. For instance, studies on novel sulphonamide-bearing methoxyquinazolinone derivatives demonstrated a downregulation of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2) and an upregulation of the pro-apoptotic protein Bcl-2-like protein 4 (Bax). nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of the caspase cascade, including caspase-7 and caspase-9, which are executioner enzymes of apoptosis. researchgate.netnih.gov

In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by causing cell cycle arrest. digitellinc.comresearchgate.net By interfering with the progression of the cell cycle, typically at the G1, S, or G2/M phases, these analogs prevent cancer cells from dividing and multiplying. digitellinc.comresearchgate.net For example, specific 2-sulfanylquinazolin-4(3H)-one derivatives have been observed to arrest the cell cycle at the S phase in hepatocellular carcinoma cells. researchgate.net

Furthermore, the anticancer activity of this class of compounds is linked to their ability to inhibit specific molecular targets essential for cancer cell function. One such target is dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and amino acids, which are vital for rapidly proliferating cells. digitellinc.comnih.gov Several 2-substituted-mercapto-quinazolin-4(3H)-one analogs have been identified as potent DHFR inhibitors, functioning as antifolates to disrupt cellular replication. digitellinc.comnih.govnih.gov

Enzyme Inhibitory Activities

Derivatives of 2-mercaptoquinazolin-4(3H)-one have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. CAs are zinc-containing enzymes that play roles in various physiological processes, and certain isoforms, particularly hCA IX and XII, are overexpressed in various tumors and are linked to cancer progression. nih.gov

A series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides demonstrated potent inhibitory activity against four key hCA isoforms: hCA I and II (cytosolic, off-target isoforms) and hCA IX and XII (transmembrane, tumor-associated isoforms). nih.gov The inhibitory activities, measured as inhibition constants (Kᵢ), showed that many of these compounds were highly effective, with some exhibiting significant selectivity for the cancer-related isoforms over the cytosolic ones. nih.gov For comparison, the activity of the standard CA inhibitor Acetazolamide (AAZ) is included. nih.gov

Table 1: Inhibitory Activity (Kᵢ, nM) of Selected 2-Mercaptoquinazolin-4-one Analogs Against hCA Isoforms

Compound Substitution at 2-thio position hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
Analog 1 2-Oxo-2-phenylethyl 114.5 134.7 40.7 13.0
Analog 2 2-(4-Chlorophenyl)-2-oxoethyl 127.3 145.2 8.0 10.8
Analog 3 2-(4-Methylphenyl)-2-oxoethyl 264.4 165.2 25.1 67.5
Analog 4 2-(Naphthalen-2-yl)-2-oxoethyl 201.7 158.3 15.0 33.1
Analog 5 2-Oxo-2-(p-tolyl)ethyl 938.3 49.3 11.2 2.4
AAZ (Standard Inhibitor) 250.0 12.0 25.0 5.7

Data sourced from a study on S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides. nih.gov

The data indicates that modifications on the S-substituent of the 2-mercaptoquinazolin-4-one core significantly influence both the potency and selectivity of inhibition across the different hCA isoforms. nih.gov

The 2-mercapto-4(3H)-quinazolinone scaffold has been identified as a potent inhibitor of mycobacterial non-proton pumping type II NADH dehydrogenase (NDH-2). mdpi.com This enzyme is a crucial component of the respiratory metabolism in various pathogens, including Mycobacterium tuberculosis. Inhibition of NDH-2 disrupts the electron transport chain, representing a promising strategy for developing new anti-tubercular agents. mdpi.com

Structure-activity relationship (SAR) studies have highlighted the importance of the quinazolinone core and the S-linker for the inhibitory activity against NDH-2. mdpi.com These findings suggest that the 2-mercapto-quinazolin-4-one framework is a valuable starting point for the design of novel NDH-2 inhibitors.

A significant area of research for 2-mercapto-quinazolin-4-one analogs is their activity as tyrosine kinase inhibitors (TKIs). digitellinc.comresearchgate.net Tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key regulators of signaling pathways that control cell proliferation, differentiation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. researchgate.netmdpi.com

Numerous studies have demonstrated that 2-substituted mercapto-quinazolin-4-one derivatives can act as potent inhibitors of EGFR and VEGFR-2, with some compounds functioning as dual inhibitors, targeting both kinases simultaneously. researchgate.net This dual inhibition is a highly sought-after feature in cancer therapy as it can block multiple tumor-promoting pathways at once. The inhibitory potency is often measured by the half-maximal inhibitory concentration (IC₅₀).

Table 2: Tyrosine Kinase Inhibitory Activity (IC₅₀, µM) of Selected 2-Mercaptoquinazolin-4-one Analogs

Compound Scaffold/Substitution EGFR IC₅₀ (µM) VEGFR-2 IC₅₀ (µM) Reference Drug (IC₅₀, µM)
Analog A 2-Sulfanylquinazolin-4(3H)-one derivative 0.197 0.126 Erlotinib (0.154) / Sorafenib (0.098)
Analog B 2-Benzylthio-quinazolin-4-one analog 0.0134 Not Reported Not Reported
Analog C 2-Substituted mercapto-3-(trimethoxybenzyl) Not Reported 0.110 Sorafenib (0.090)

Data compiled from studies on various 2-sulfanyl and 2-thio quinazolinone derivatives. digitellinc.comresearchgate.netmdpi.com

The binding of these inhibitors to the ATP-binding site of the kinase domain prevents the phosphorylation events that initiate downstream signaling, thereby inhibiting cancer cell proliferation and angiogenesis. digitellinc.commdpi.com

The quinazolin-4(3H)-one scaffold is recognized as a promising framework for the development of inhibitors against Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair, recognizing and binding to DNA strand breaks to initiate the repair process.

Inhibition of PARP is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality. Several potent PARP inhibitors are based on a quinazolinone core, which acts as a bioisostere for the nicotinamide (B372718) moiety of NAD+, the natural substrate for PARP. For example, 8-hydroxy-2-methylquinazolin-4(3H)-one was identified as a potent PARP inhibitor with an IC₅₀ value of 400 nM. More recent research has focused on quinazoline-2,4(1H,3H)-dione derivatives, which have shown remarkable enzymatic activity against PARP-1 and PARP-2, with IC₅₀ values in the nanomolar range. While not all reported inhibitors are 2-mercapto derivatives, the core quinazolinone structure is fundamental to the activity, and modifications at the 2-position are a key area of synthetic exploration.

Information directly linking this compound or its close analogs to the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) is not available in the reviewed scientific literature. While PTP1B is a significant therapeutic target, particularly for metabolic diseases and cancer, current research on its inhibitors focuses on other chemical scaffolds. researchgate.net

Other Pharmacological Activities of Quinazolinone-Based Mercapto-Derivatives

The versatile scaffold of quinazolinone, particularly when substituted with a mercapto group, has been the subject of extensive research, revealing a broad spectrum of pharmacological activities. These derivatives have shown potential in modulating central nervous system disorders, combating inflammation and pain, exerting antioxidant effects, and fighting infectious diseases like malaria and HIV. Furthermore, certain analogs have demonstrated the ability to modulate lipid levels, suggesting a role in managing cardiovascular-related conditions. This section delves into the diverse pharmacological landscape of quinazolinone-based mercapto-derivatives, exploring their potential as therapeutic agents across various domains.

Anticonvulsant Activity and CNS Modulation

Quinazolin-4(3H)-one derivatives have been identified as a significant class of heterocyclic compounds with notable anticonvulsant and central nervous system (CNS) depressant activities. nih.gov Structure-activity relationship (SAR) studies have elucidated key structural requirements for their antiepileptic action, which is believed to be mediated through binding to the GABA-A receptor. nih.gov Essential features for this activity include the quinazolin-4(3H)-one moiety acting as a hydrophobic domain, the N1 atom as an electron donor, and the carbonyl group as a hydrogen bonding site. nih.gov The substituents at positions 2 and 3 are crucial in determining the pharmacokinetic profile and the potency of the anticonvulsant effect. nih.gov

For instance, the well-known sedative-hypnotic methaqualone, a 2-methyl-3-o-tolyl-4(3H)-quinazolinone, underscores the CNS-active potential of this scaffold. nih.govresearchgate.net Research has explored various modifications to this basic structure to enhance anticonvulsant properties while minimizing neurotoxicity. researchgate.net In one study, a series of 2-substituted 3-aryl-4(3H)-quinazolinones were synthesized and evaluated. researchgate.net Compounds with a 3-o-tolyl group, such as certain 2-(2-arylethenyl)-3-o-tolyl-4(3H)-quinazolinones, demonstrated protection against maximal electroshock (MES)-induced seizures. researchgate.net

Further investigations into new series of quinazoline-4(3H)-ones have shown promising results in preclinical models. acs.org In tests involving maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures in mice, many of these novel compounds displayed significant anticonvulsant activity. acs.org The butyl substitution at position 3 was found to be particularly effective in preventing the spread of seizure discharge and increasing the seizure threshold. acs.org Molecular docking studies have suggested that these compounds may exert their effects by binding to the GABA-A receptor or by inhibiting enzymes like human carbonic anhydrase II (HCA II). nih.govacs.org

Table 1: Anticonvulsant Activity of Selected Quinazolinone Derivatives
Compound ClassSubstitution PatternObserved ActivityPotential Mechanism of ActionReference
2-Substituted 3-Aryl-4(3H)-quinazolinones3-o-tolyl groupProtection against MES-induced seizuresInteraction with GABA-A receptor researchgate.net
Novel Quinazoline-4(3H)-onesButyl substitution at position 3Significant protection against scPTZ-induced seizuresBinding to GABA-A receptor, Inhibition of HCA II acs.org
3-Allyl/Benzyl-2-mercaptoquinazolin-4(3H)-one derivativesVaried substitutions at the mercapto groupPotential anticonvulsant activity in pentylenetetrazole modelAllosteric modulation of GABA-A receptor nih.gov

Anti-inflammatory and Analgesic Effects

The quinazolinone scaffold has been a fertile ground for the development of compounds with potent anti-inflammatory and analgesic properties. nih.govresearchgate.net A notable example is the marketed non-steroidal anti-inflammatory drug (NSAID) proquazone, which is a 4-aryl-1-alkyl-quinazolinone derivative used in the treatment of rheumatoid arthritis and osteoarthritis. nih.govresearchgate.net

Research has focused on creating novel quinazolinone derivatives with improved efficacy and safety profiles. One approach involves conjugating the quinazolinone moiety with other known anti-inflammatory agents. For instance, novel quinazolinones linked to ibuprofen (B1674241) have been synthesized and shown to act as selective COX-2 inhibitors, which is a key target in inflammation. nih.gov These hybrid molecules have demonstrated significant anti-inflammatory and analgesic activities in preclinical models. nih.gov

Various structural modifications of the quinazolinone core have been explored to enhance these effects. Studies on pyrazole-substituted quinazolinones have reported significant inhibition of inflammation. nih.gov For example, a 2-phenyl derivative of this series showed 65% inhibition in an anti-inflammatory assay, outperforming standard drugs like phenylbutazone (B1037) and acetylsalicylic acid under the same conditions. nih.gov Similarly, novel series of hybrid quinazoline (B50416) derivatives incorporating an isoxazole (B147169) moiety have displayed a range of mild-to-strong analgesic activity in tail-flick tests. nih.gov The anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rats, where many quinazolinone derivatives have shown a significant reduction in edema volume. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected Quinazolinone Derivatives
Compound ClassKey Structural FeatureObserved ActivityMechanism/TargetReference
Proquazone4-Aryl-1-alkyl-quinazolinoneMarketed anti-inflammatory and analgesic drugNon-steroidal anti-inflammatory agent nih.govresearchgate.net
Quinazolinones conjugated with IbuprofenHybrid moleculeAnti-inflammatory and analgesicSelective COX-2 inhibition nih.gov
Pyrazole-substituted quinazolinones2-Phenyl substitution65% inhibition of inflammationNot specified nih.gov
Hybrid quinazolines of isoxazoleIsoxazole moietyMild-to-strong analgesic activityNot specified nih.gov

Antioxidant Properties

Quinazolin-4-ones are recognized for their potential as antioxidant agents, a property of significant interest due to the role of oxidative stress in numerous diseases. nih.gov The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. nih.govcornell.edu The introduction of phenolic moieties to the quinazolin-4-one scaffold is a common strategy to enhance this activity, as phenolic compounds are well-known for their antioxidant effects. nih.gov

Studies have shown that the antioxidant potential of 2-substituted quinazolin-4(3H)-ones is highly dependent on the nature and position of substituents on the phenyl ring at the 2-position. cornell.edu The presence of at least one hydroxyl group, often in combination with a methoxy (B1213986) group or a second hydroxyl group in the ortho or para position, is crucial for significant antioxidant activity. For example, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one has been identified as a potent antioxidant with promising metal-chelating properties. cornell.edu

The antioxidant activity of these derivatives has been evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the CUPRAC (cupric reducing antioxidant capacity) assay. cornell.edu Some ortho diphenolic quinazolinone derivatives have demonstrated stronger antioxidant effects than standard antioxidants like ascorbic acid and Trolox in these assays. nih.gov Furthermore, Schiff's bases of quinazolinone derivatives bearing electron-donating groups such as hydroxyl (-OH) and methoxy (-OCH3) have also been reported to be excellent antioxidants.

Table 3: Antioxidant Activity of Selected Quinazolinone Derivatives
Compound ClassKey Structural FeatureAssay(s) UsedKey FindingReference
Phenolic derivatives of Quinazolin-4(3H)-oneOrtho diphenolic substitutionDPPH, ABTS, Metal ChelationStronger antioxidant effect than ascorbic acid and Trolox nih.gov
2-Substituted Quinazolin-4(3H)-onesHydroxyl and methoxy groups on the phenyl ringDPPH, ABTS, CUPRACOrtho or para positioning of a second hydroxyl group enhances activity
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-oneDihydroxy substitutionDPPH, ABTS, CUPRACPotent antioxidant with metal-chelating properties cornell.edu
Schiff's bases of quinazolinoneElectron-donating moieties (OH, OCH3)DPPH, ABTS, DMPDExcellent antioxidant activity

Antimalarial Activity

The quinazoline and quinazolinone scaffolds have emerged as promising frameworks in the search for new antimalarial agents, particularly in light of the growing resistance of Plasmodium falciparum to existing drugs. researchgate.net While quinoline (B57606) derivatives have historically dominated antimalarial chemotherapy, the structural similarity and versatile chemistry of quinazolinones make them attractive candidates for development.

Research into the antimalarial potential of quinazolinone derivatives has explored various mechanisms of action. One promising target is the inhibition of epigenetic pathways in the malaria parasite. For instance, quinazoline-based compounds designed as analogs of the human DNA methyltransferase (DNMT) inhibitor BIX-01294 have demonstrated antimalarial activity. Further development of quinoline–quinazoline bi-substrate inhibitors of human DNMTs has yielded compounds that inhibit all asexual blood stages of P. falciparum and reduce DNA methylation in the parasite.

Another important target for antimalarial drug discovery is the parasite's mitochondria, specifically the enzyme dihydroorotate (B8406146) dehydrogenase (PfDHODH). While direct evidence for 2-mercapto-quinazolinones targeting PfDHODH is limited, the broader class of nitrogen-containing heterocycles, including pyrazolopyrimidines which are isosteric to parts of the quinazoline scaffold, have shown potent inhibition of this enzyme. The development of hybrid molecules is also a key strategy; for example, a hybrid salt of artesunate (B1665782) and mefloquine (B1676156) has shown high potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Table 4: Antimalarial Activity of Quinazoline and Related Derivatives
Compound ClassProposed Target/MechanismOrganismKey FindingReference
Quinazoline-based DNMT inhibitorsInhibition of DNA methyltransferases (DNMTs)Plasmodium falciparumInhibition of all asexual blood stages
Quinoline–quinazoline bi-substrate inhibitorsInhibition of DNMTsPlasmodium falciparumReduction of DNA methylation in the parasite
PyrazolopyrimidinesInhibition of P. falciparum dihydroorotate dehydrogenase (PfDHODH)Plasmodium falciparumPotent enzyme inhibition

Anti-HIV and Antiviral Activity

The quinazolinone scaffold has been identified as a valuable starting point for the development of novel antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). researchgate.net The recent FDA approval of lenacapavir, which targets the HIV-1 capsid protein (CA), has validated this viral protein as a crucial target for antiviral therapy. This has spurred research into new chemotypes that can effectively inhibit HIV-1 CA, and quinazolinone-based compounds have shown promise in this area.

Researchers have designed and synthesized novel quinazolinone derivatives as potential anti-HIV-1 agents. Some of these compounds have demonstrated inhibitory activity against the virus in antiviral assays. For example, one study reported a new group of quinazolinone derivatives where the most active compound showed an inhibition rate of 38% against HIV-1. Importantly, many of these synthesized compounds exhibited no significant cytotoxicity at concentrations up to 100 μM, suggesting a favorable safety profile.

The mechanism of action for the anti-HIV activity of quinazolinone derivatives appears to be multifaceted. Some analogs are designed to interfere with the Tat-TAR interaction, which is crucial for viral transcription. Other research efforts have focused on combining the quinazolinone scaffold with other pharmacophores to create hybrid molecules with enhanced potency. While some of these initial hybrid analogs have shown only weak inhibition of HIV-1, the design and synthesis strategies employed provide a foundation for the development of more elaborate and potent analogs in the future. Beyond HIV, the broader class of quinoline derivatives, which are structurally related to quinazolines, have also been investigated for their antiviral properties against a range of viruses.

Table 5: Anti-HIV and Antiviral Activity of Quinazolinone Derivatives
Compound ClassTarget/MechanismVirusKey FindingReference
Novel Quinazolinone DerivativesNot specifiedHIV-1Most active compound showed 38% inhibition
Quinazolinone-based HIV-1 Capsid Protein (CA) inhibitorsHIV-1 Capsid Protein (CA)HIV-1Weakly inhibited HIV-1, informs future design
Aryl-piperazinyl-6-amino-quinolonesInterference with Tat-TAR interactionHIV-1Inhibition of virus replication

Hypolipidemic and Hypotensive Effects

Quinazolinone derivatives have been investigated for their potential to modulate lipid levels, demonstrating antihyperlipidemic and hypolipidemic activities in preclinical studies. nih.govnih.govcornell.edu These findings suggest a possible role for this class of compounds in managing conditions associated with dyslipidemia.

One study investigated the effects of 4(3H)-quinazolinone and two of its halogenated derivatives, 6,8-dibromo-2-methyl-4(3H)-quinazolinone and 6-iodo-2-methyl-4(3H)-quinazolinone, in hypercholesterolemic and diabetic-hypercholesterolemic rats. nih.govnih.gov The administration of these compounds led to highly significant reductions in serum total cholesterol and cholesterol ester levels. nih.govnih.gov Furthermore, the halogen-substituted quinazolinones also significantly reduced serum triacylglycerol levels in the single hypercholesterolemia model. nih.gov The study suggested that the antihyperlipidemic effect of these quinazolinone compounds may be due to the inhibition of dietary cholesterol absorption or intestinal acyl-CoA:cholesterol acyltransferase (ACAT) activity. nih.govnih.gov

In another line of research, a novel series of 2-[4-[(diethoxyphosphoryl)methyl]phenyl]quinazolines and 4(3H)-quinazolinones were synthesized and evaluated for their hypolipidemic activity. nih.gov Several derivatives were found to lower both triglyceride and total cholesterol levels. nih.gov The study highlighted that substitutions on the quinazolinone ring system, such as methoxy groups at positions 6 and 7, and a methyl or benzyl (B1604629) group at the 3-position, led to increased hypolipidemic activity. nih.gov

While the hypolipidemic effects of certain quinazolinone derivatives are documented, information regarding their hypotensive effects is less specific in the reviewed literature. Although quinazolinones, as a class, have been reported to exhibit antihypertensive activities, detailed studies on 2-mercapto-quinazolinone derivatives in this regard are not extensively covered in the available sources. nih.gov

Table 6: Hypolipidemic Activity of Quinazolinone Derivatives
CompoundAnimal ModelKey EffectsPotential MechanismReference
4(3H)-quinazolinone and its halogenated derivativesHypercholesterolemic and diabetic-hypercholesterolemic ratsReduced serum total cholesterol, cholesterol esters, and triacylglycerolsInhibition of dietary cholesterol absorption and/or intestinal ACAT activity nih.govnih.gov
2-[4-[(Diethoxyphosphoryl)methyl]phenyl]quinazolines and 4(3H)-quinazolinonesSprague-Dawley ratsLowered triglyceride and total cholesterol levelsIncreased lipoprotein lipase (B570770) (LPL) activity was a design goal nih.gov

Structure Activity Relationship Sar Studies of 2 Mercapto 3 O Tolyl 3h Quinazolin 4 One and Its Structural Analogs

Influence of Substituents at the N3-Position (e.g., o-tolyl, other aryl/alkyl groups) on Biological Activity

The substituent at the N3-position of the quinazolinone ring plays a pivotal role in determining the molecule's biological profile. The nature of this group—whether it is an aryl, alkyl, or heterocyclic moiety—can significantly modulate the compound's potency and selectivity. nih.gov

Research has shown that incorporating bulky and hydrophobic groups at the N3-position is often beneficial for certain activities. For instance, in the context of anti-proliferative agents, the presence of a phenyl ring at this position is considered essential. nih.gov Further SAR studies have refined this understanding, indicating that electron-withdrawing substituents at the para position of this N3-phenyl ring are crucial for enhancing anti-proliferative effects. nih.gov The o-tolyl group in the parent compound, being a substituted aryl group, aligns with this general requirement for a significant hydrophobic component at N3.

Beyond simple aryl groups, the introduction of different heterocyclic systems at the N3-position has been explored as a strategy to enhance biological activity. nih.gov One study demonstrated that replacing the N3-phenyl ring with a benzimidazole (B57391) moiety could increase hydrophobic π-interactions with the dihydrofolate reductase (DHFR) receptor, a key target for anticancer therapies. nih.gov Similarly, for anticonvulsant activity, the presence of a 2-aminophenyl group at the N3-position was found to be advantageous. nih.gov The substitution is not limited to aromatic systems; benzyl (B1604629) groups at this position have also been incorporated into active anticancer compounds. nih.govmdpi.com

The following table summarizes the influence of various N3-substituents on the biological activity of quinazolinone derivatives.

N3-SubstituentTarget/ActivityKey Findings
Phenyl Ring (general)Anti-proliferativeEssential for activity. nih.gov
para-Substituted PhenylAnti-proliferativeBulky, hydrophobic, electron-withdrawing groups enhance potency. nih.gov
BenzimidazoleDHFR InhibitionIncreases hydrophobic π-interactions with the receptor. nih.gov
2-AminophenylAnticonvulsantIncreases anticonvulsant activity. nih.gov
BenzylAnticancerFound in active compounds. nih.govmdpi.com
5-membered heterocyclesAnticonvulsantSeveral compounds containing these moieties showed activity. nih.gov

Significance of the 2-Mercapto Group and its S-Substitutions on Pharmacological Profile

The 2-mercapto (-SH) group is a critical functional handle that significantly influences the pharmacological profile of the quinazolinone scaffold. This sulfhydryl group can be readily alkylated, allowing for the introduction of a wide variety of substituents (S-substitution), which in turn modulates the compound's interaction with biological targets. nih.govnih.gov While the free sulfhydryl group can be associated with metabolic liabilities, its modification into a thioether linkage is a common strategy to develop potent and selective inhibitors for various enzymes. nih.gov

One of the most extensively studied areas is the development of S-substituted 2-mercaptoquinazolinones as carbonic anhydrase (CA) inhibitors. nih.govnih.gov In this context, the S-substituted portion acts as a "tail" that can form various hydrogen bonds and hydrophobic interactions within the enzyme's active site, while a separate pharmacophore, often a benzenesulfonamide (B165840) group, interacts with the catalytic zinc ion. nih.govresearchgate.net SAR analysis of these compounds has revealed several key insights:

The introduction of a 4-methyl or 4-fluoro group on a terminal phenyl ring of the S-substituent can improve inhibitory activity against specific CA isoforms like hCA IX and hCA XII. nih.gov

An unsubstituted N-acetamide group attached via the sulfur linkage resulted in more potent hCA XII inhibition compared to N-substituted amides. nih.gov

Similarly, 2-substituted-mercapto-quinazolin-4(3H)-one analogues have been investigated as inhibitors of dihydrofolate reductase (DHFR). benthamdirect.comnih.gov For this class of compounds, the specific pattern and orientation of the S-substitution in relation to the quinazoline (B50416) nucleus are critical for manipulating biological activity. benthamdirect.comnih.gov

The 2-mercapto-quinazolinone scaffold has also been identified as a potent inhibitor of the mycobacterial non-proton pumping type II NADH dehydrogenase (NDH-2), a crucial enzyme in the respiratory metabolism of bacteria. nih.govnih.gov The SAR for this activity underscores the importance of the quinazolinone core and the S-linker in achieving potent inhibition. nih.gov

The table below illustrates the effect of different S-substitutions on the inhibitory activity against human carbonic anhydrase (hCA) isoforms.

S-Substitution MoietyhCA IX Inhibition (Kᵢ in nM)hCA XII Inhibition (Kᵢ in nM)Reference
2-oxo-2-phenylethyl40.713.0 nih.gov
2-oxo-2-(4-fluorophenyl)ethyl8.010.8 nih.gov
2-oxo-2-(4-methylphenyl)ethyl25.159.7 nih.gov
1-oxo-1-phenylpropan-2-yl63.276.8 nih.gov
acetamideNot Specified2.4 nih.gov

Impact of Modifications on the Quinazolinone Ring System and Fused Rings

Alterations to the core quinazolinone ring system, particularly the fused benzene (B151609) ring, provide another avenue for modulating biological activity. SAR studies have consistently shown that specific positions on this ring are significant for pharmacological effects. nih.gov

Substitutions at positions 6, 7, and 8 have been shown to be particularly important. For example, the introduction of a chlorine atom at the C7-position was found to favor anticonvulsant activity. nih.gov In another study focused on antibacterial agents, various electron-donating groups (e.g., methyl, ethyl) and electron-withdrawing groups (e.g., nitro, fluoro) were introduced onto the fused benzene ring. acs.org While electron-donating groups were generally well-tolerated, the introduction of hydrogen-bond donors like hydroxyl or amino groups was detrimental to activity, though this could be restored by converting the hydroxyl to a methoxy (B1213986) group. acs.org

Beyond simple substitution, the concept of bioisosteric replacement and the creation of new fused-ring systems have been employed to generate novel analogs. nih.govpreprints.org This involves replacing parts of the quinazolinone structure with other chemical groups that have similar physical or chemical properties. An example is the development of nih.govnih.govresearchgate.nettriazino[2,3-c]quinazolines, which represent a condensed heterocyclic system with modified properties. nih.gov Similarly, the annulation of five-membered heterocycles, such as pyrrole, imidazole (B134444), or thiazole, onto the quinazoline core has been explored to create novel chemical entities with diverse biological potential. mdpi.com These extensive modifications to the core scaffold expand the chemical space and allow for fine-tuning of the molecule's interaction with its biological targets. ujpronline.comnih.gov

Identification of Key Pharmacophoric Features for Target Recognition and Potency

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For 2-mercapto-3-aryl-3H-quinazolin-4-one derivatives, the key pharmacophoric features vary depending on the target enzyme or receptor.

For Carbonic Anhydrase (CA) Inhibition: A well-defined pharmacophore involves a molecular hybridization approach. The model consists of the benzenesulfonamide scaffold, which acts as the zinc-binding group deep within the CA active site, and the 2-substituted thioquinazoline moiety, which serves as a tail that occupies other regions of the binding site, forming key hydrogen bonding and hydrophobic interactions. nih.gov

For Dihydrofolate Reductase (DHFR) Inhibition: The crucial features include a structural model where the specific pattern and orientation of the substitutions on the 2-mercapto tail relative to the quinazoline nucleus are paramount for activity. benthamdirect.comnih.gov The interactions are often arene-arene interactions with specific amino acid residues in the active site. researchgate.net

For PqsR Receptor Inhibition: Molecular docking studies have identified key interactions for quinazolinone-based inhibitors. These include aromatic stacking between the quinazoline core and leucine (B10760876) (LEU208) and isoleucine (ILE236) residues, and a critical hydrogen bond formed between the carbonyl group at C4 of the quinazolinone ring and the hydroxyl group of a threonine residue (Thr265) in the receptor. nih.gov

For Allosteric Kinase Inhibition: In some cases, quinazolinone derivatives have been identified as allosteric inhibitors, meaning they bind to a site on the enzyme other than the highly conserved ATP-binding pocket. nih.gov This represents a significant pharmacophoric feature, as it can lead to greater selectivity compared to traditional ATP-competitive inhibitors. nih.gov For the mycobacterial NDH-2 enzyme, kinetic studies suggest noncompetitive inhibition, pointing towards binding at an allosteric site as a key feature of the mechanism of action. nih.govafricaresearchconnects.com

The rigid quinazolinone scaffold for core interactions, often through aromatic stacking.

A hydrogen bond acceptor (the C4-carbonyl group).

A variable substituent at the N3-position to control properties like hydrophobicity and steric bulk.

A variable S-substituted 2-mercapto group that can be tailored to fit specific subpockets of a target's active site.

Computational and Theoretical Approaches in the Study of 2 Mercapto 3 O Tolyl 3h Quinazolin 4 One Derivatives

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. This method is crucial for understanding the interactions that govern the biological activity of a compound. Derivatives of the 2-mercapto-3-aryl-quinazolin-4-one scaffold have been extensively studied using molecular docking against a wide array of biological targets, revealing key binding modes and interactions that are essential for their activity.

One significant area of investigation has been their potential as antimicrobial agents. For instance, docking studies of 2,3-disubstituted quinazolin-4-one derivatives against the Uracil-DNA Glycosylase (UDG) of Staphylococcus aureus have shown that the quinazolinone ring can form critical hydrophobic and hydrogen bond contacts with amino acid residues such as ASN 127, ALA 126, and SER 83 within the active site. nih.govresearchgate.net Similarly, these compounds have been evaluated as inhibitors of Type II NADH Dehydrogenase (NDH-2) in Mycobacterium tuberculosis, a key enzyme in the bacterium's respiratory metabolism. researchgate.netnih.govcore.ac.uk Docking simulations suggest that these mercapto-quinazolinones bind to an allosteric site on the enzyme, a finding supported by enzyme kinetic studies that show noncompetitive inhibition. researchgate.netnih.govcore.ac.uk

The versatility of the quinazolinone scaffold is further highlighted by its activity against human enzymes. S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have been identified as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are validated antitumor targets. researchgate.net Molecular docking analyses have been instrumental in elucidating the selective interactions between the most active derivatives and the active sites of these isoenzymes. researchgate.net Furthermore, certain derivatives have shown potential as anticonvulsant agents by targeting the GABA-A receptor. semanticscholar.org Molecular modeling predicts their binding affinity, which has shown a strong correlation with experimentally observed anticonvulsant activity. semanticscholar.org

The table below summarizes the findings from various molecular docking studies on 2-mercapto-quinazolin-4-one derivatives and related analogues.

Target Protein/EnzymeOrganismTherapeutic AreaKey Interacting Residues (Example)Predicted Binding Mode
Uracil-DNA Glycosylase (UDG)Staphylococcus aureusAntibacterialASN 127, ALA 126, SER 83Hydrophobic interactions, Hydrogen bonds
Type II NADH Dehydrogenase (NDH-2)Mycobacterium tuberculosisAntitubercularNot specifiedAllosteric site binding
Carbonic Anhydrase IX & XIIHomo sapiensAnticancerNot specifiedActive site binding
GABA-A ReceptorHomo sapiensAnticonvulsantNot specifiedReceptor binding
Multiple Tyrosine Kinases (e.g., EGFR)Homo sapiensAnticancerNot specifiedATP competitive/non-competitive

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govjocpr.com By identifying which structural properties (descriptors) are most influential, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govjocpr.com

A QSAR study on a series of quinazolinonyl analogues as anticonvulsant inhibitors of gamma-aminobutyric acid aminotransferase (GABA-AT) provides a clear example of this approach. nih.govresearchgate.net In this study, the geometries of the compounds were first optimized using Density Functional Theory (DFT). nih.govresearchgate.net Subsequently, various molecular descriptors, categorized as 1D, 2D, and 3D, were calculated to quantify the physicochemical properties of the molecules. A Genetic Function Algorithm (GFA) was then employed to select the most relevant descriptors that correlate with the anticonvulsant activity (expressed as pED₅₀). nih.govresearchgate.net

The resulting QSAR model demonstrated strong statistical significance, indicating its predictive power. nih.govresearchgate.net The key statistical parameters are summarized in the table below.

Statistical ParameterValueDescription
R² (Squared Correlation Coefficient)0.934Indicates that 93.4% of the variance in biological activity is explained by the model.
R²adj (Adjusted R²)0.912R² adjusted for the number of descriptors in the model.
Q² (Cross-Validated R²)0.8695A measure of the model's internal predictive ability, determined by the leave-one-out (LOO) method.
R²pred (External Validation R²)0.72A measure of the model's ability to predict the activity of an external test set of compounds.

Such models are invaluable as they not only predict activity but also provide insights into the structural requirements for potent inhibition, corroborating findings from molecular docking and guiding future synthetic efforts. nih.govresearchgate.net

Quantum Chemical Calculations and Analysis of Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov These methods provide a fundamental understanding of a molecule's properties, which can then be correlated with its biological activity. For quinazolinone derivatives, DFT has been used to calculate a range of parameters, including molecular geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. researchgate.netnih.govresearchgate.net

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP) plots are another valuable output of quantum chemical calculations. MEP maps illustrate the charge distribution across a molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.net For a quinazolinone derivative, a typical MEP plot shows that negative potential (red/yellow) is concentrated around the electronegative oxygen and nitrogen atoms of the quinazolinone core, making them likely sites for hydrogen bonding interactions with a receptor. researchgate.netnih.gov Positive potential (blue) is generally found over hydrogen atoms. researchgate.net This information is crucial for understanding and predicting how a ligand will interact with the binding site of a protein. For example, DFT analysis of certain quinazolin-12-one derivatives indicated that the oxygen atoms and the π-system of the molecule serve as electron donor sites, making them targets for electrophilic attack. nih.gov

In Silico Prediction of Pharmacokinetic and Drug-Likeness Parameters

Beyond predicting how a molecule interacts with its target (pharmacodynamics), computational methods are essential for predicting how it will behave within an organism (pharmacokinetics). This is often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. springernature.com Early-stage in silico assessment of these properties helps to identify compounds that are more likely to be successful in clinical trials by filtering out those with poor pharmacokinetic profiles. springernature.comnih.gov

A key component of this assessment is evaluating "drug-likeness," often guided by rules such as Lipinski's Rule of Five. researchgate.netsci-hub.senih.gov This rule establishes simple physicochemical property boundaries that are commonly observed in orally bioavailable drugs. Several studies on novel quinazolinone derivatives have performed these in silico calculations. researchgate.netnih.govjournaljpri.com The parameters typically evaluated are shown in the table below.

ParameterLipinski's RuleSignificance
Molecular Weight (MW)≤ 500 DaAffects size-dependent absorption and diffusion.
LogP (Octanol-water partition coefficient)≤ 5A measure of lipophilicity, which influences solubility and membrane permeability.
Hydrogen Bond Donors (HBD)≤ 5High numbers can reduce membrane permeability.
Hydrogen Bond Acceptors (HBA)≤ 10High numbers can reduce membrane permeability.

Studies on various series of quinazolinone derivatives have shown that many of the synthesized compounds adhere to Lipinski's Rule of Five, indicating good potential for oral bioavailability. researchgate.netnih.govjournaljpri.com For instance, an analysis of quinazoline-Schiff base conjugates and quinazolin-12-one derivatives showed that the inhibitors exhibited favorable pharmacological characteristics, adhering not only to Lipinski's rule but also to other guidelines like the Ghose, Veber, and Egan rules. nih.govnih.gov These predictive analyses are critical for prioritizing which compounds should be synthesized and advanced to more resource-intensive experimental testing.

Future Perspectives and Research Directions

Rational Design and Synthesis of Next-Generation 2-Mercapto-3-o-tolyl-3H-quinazolin-4-one Analogs

The future development of this compound analogs will heavily rely on rational design strategies to improve potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this effort, indicating that substitutions at the 2- and 3-positions of the quinazolinone ring can significantly modulate the biological activity of the molecule. researchgate.net

Key strategies for designing next-generation analogs include:

Bioisosteric Replacement : This strategy involves substituting specific atoms or groups with others that have similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. nih.gov For instance, replacing a carbon atom with a sulfur atom can alter lipophilicity and pharmacokinetic parameters, potentially improving tissue distribution. preprints.orguib.no The strategic introduction of fluorine to replace a hydrogen atom can also markedly influence potency. nih.gov

Scaffold Hopping and Ring System Modification : Exploring analogs with fused tricyclic quinazoline (B50416) derivatives may lead to compounds with novel biological activities. nih.gov Modifications to the core quinazolinone structure can lead to compounds with different therapeutic effects.

Introduction of Diverse Functional Groups : The synthesis of derivatives with various substituents on the tolyl ring or by modifying the mercapto group can lead to a wide range of pharmacological activities. researchgate.net For example, introducing anilide fragments to the 2-mercapto position has resulted in compounds with significant antitumor activity. nih.gov

Synthetic approaches will continue to evolve, with a focus on efficiency and versatility. A common and effective method for synthesizing 4(3H)-quinazolinone derivatives involves the acylation of anthranilic acid, followed by condensation with primary amines. nih.govnih.gov Researchers have also developed straightforward methodologies for creating libraries of 2-substituted quinazolinones with a wide tolerance for different functional groups, which will be crucial for exploring a broad chemical space. researchgate.netmdpi.com

Exploration of Novel Biological Targets and Therapeutic Applications

While 2-mercapto-quinazolinone derivatives have shown promise in areas like anticonvulsant and antitumor applications, future research will aim to uncover new biological targets and expand their therapeutic utility. nih.govresearchgate.net The quinazolinone scaffold is recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antitubercular effects. nih.govnih.gov

Future areas of exploration include:

Kinase Inhibition : Quinazolinone derivatives have emerged as potent modulators of key cellular signaling pathways by inhibiting tyrosine kinases, which are central to cell growth and differentiation. mdpi.com Future work could identify specific kinases that are strongly inhibited by this compound analogs, leading to targeted cancer therapies. mdpi.com

Enzyme Inhibition : Certain S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have been identified as potent and selective inhibitors of human carbonic anhydrase isoforms, particularly hCA IX and XII, which are implicated in tumorigenesis. nih.gov Further investigation could reveal other enzymatic targets.

Antimicrobial and Antiviral Agents : Given the proven antimicrobial activity of quinazolinones, new analogs could be screened against a wider range of bacterial and fungal strains, including drug-resistant varieties. nih.gov The potential for antiviral activity also remains an underexplored avenue. researchgate.net

Neurodegenerative Diseases : The ability of some quinazolinone derivatives to modulate CNS-related diseases suggests potential applications in treating neurodegenerative disorders. researchgate.net

Further Development and Optimization of Green Synthetic Methodologies

A growing emphasis in chemical synthesis is the development of environmentally friendly "green" methodologies. Future research on the synthesis of this compound and its analogs will focus on methods that reduce waste, avoid hazardous solvents, and improve energy efficiency.

Promising green synthetic techniques include:

Microwave-Assisted Synthesis : This method offers significant advantages over conventional heating, such as shorter reaction times, operational simplicity, and the formation of cleaner products. core.ac.uk It has been successfully used for the S-alkylation of thioquinazoline derivatives. core.ac.uk

Catalyst-Free Reactions : The development of synthetic routes that proceed efficiently without a catalyst, such as visible light-induced synthesis of quinazolines, represents a significant step towards greener chemistry. researchgate.net

One-Pot, Multi-Component Reactions : These reactions improve efficiency by combining multiple synthetic steps into a single procedure, reducing the need for intermediate purification and minimizing solvent usage. researchgate.net

The table below summarizes a comparison between conventional and a green synthetic approach for a quinazolinone derivative.

FeatureConventional MethodMicrowave-Assisted Method
Reaction Time LongerSignificantly shorter (e.g., 5 minutes)
Energy Source Thermal heatingMicrowave irradiation
Solvent Use Often requires organic solventsCan be performed with minimal or no solvent
Product Purity May require extensive purificationOften results in cleaner reaction products
Operational Simplicity Can be complex and require precise temperature controlGenerally simpler and more efficient

Advanced Computational Techniques in Drug Discovery and Development

Computational tools are becoming indispensable in modern drug discovery. For this compound and its future analogs, in silico methods will accelerate the design and development process.

Key computational approaches include:

Molecular Docking : This technique predicts the binding orientation of a molecule to a biological target, such as an enzyme or receptor. nih.govnih.gov It can be used to screen virtual libraries of quinazolinone analogs against various targets to identify promising candidates for synthesis and biological testing. nih.gov Docking studies have been used to investigate the interaction of quinazolinone derivatives with targets like COX-1/2 enzymes and the ATP binding site of EGFR-tyrosine kinase. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed analogs before they are synthesized.

Pharmacokinetic and Toxicity Prediction : Computational models can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds. researchgate.net This allows for the early identification of candidates with unfavorable pharmacokinetic profiles or potential toxicity issues, saving time and resources.

Potential Applications in Agrochemical and Pest Management Research

The biological activity of quinazolinone derivatives is not limited to human medicine. There is potential for these compounds to be developed as novel agrochemicals for crop protection and pest management. Some heterocyclic compounds, including quinazolinone derivatives, have applications as herbicides, fungicides, or insecticides. Future research could systematically screen this compound and its analogs for such properties. This expansion into agrochemical research could open up new avenues for the practical application of this versatile chemical scaffold.

Q & A

Q. Q1. What are the recommended methodologies for synthesizing 2-mercapto-3-o-tolyl-3H-quinazolin-4-one, and how can reaction conditions be optimized?

A1. Synthesis typically involves multi-step reactions, such as cyclization of anthranilic acid derivatives with substituted isothiocyanates. Key steps include:

  • Cyclization : Use of microwave-assisted synthesis to enhance reaction efficiency and reduce time (e.g., 15–30 minutes at 120–150°C) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve yield, while ethanol or methanol aids recrystallization for purity .
  • Catalysts : Heterogeneous catalysts like KAl(SO₄)₂·12H₂O have been reported for analogous quinazolinones to reduce side reactions .
    Validation : Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Q. Q2. How can researchers confirm the purity and structural identity of this compound post-synthesis?

A2. Use a combination of analytical techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Look for characteristic peaks (e.g., SH proton at δ ~13.17 ppm in DMSO-d₆; quinazolinone carbonyl at δ ~166.5 ppm) .
    • MS (ESI) : Molecular ion [M−H]⁻ at m/z 268.33 (calculated for C₁₅H₁₂N₂OS) .
  • Elemental Analysis : Match experimental C/H/N/S ratios with theoretical values (e.g., C: 67.14%, H: 4.51%, N: 10.44%) .
  • Melting Point : Compare with literature values (if available) to assess crystallinity .

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

A3. Adhere to GHS hazard classifications:

  • Acute Toxicity (H302) : Use fume hoods to avoid inhalation; wear nitrile gloves and lab coats .
  • Skin/Eye Irritation (H315/H319) : Immediate rinsing with water for 15+ minutes upon contact; safety goggles and face shields mandatory .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. Q4. How can structural modifications of the quinazolinone core enhance biological activity, and what computational tools support SAR studies?

A4. Modifications at the 2-mercapto and 3-o-tolyl positions influence target binding:

  • Sulfur Substitution : Replace the thiol group with sulfonamide or disulfide moieties to modulate solubility and redox activity .
  • Aromatic Substitutions : Introduce electron-withdrawing groups (e.g., Cl, F) on the o-tolyl ring to enhance π-π stacking with biological targets .
    Computational Tools :
  • Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes like PARP-1 or COX-2 .
  • QSAR Models : Use MOE or RDKit to correlate substituent properties (logP, polar surface area) with activity .

Q. Q5. How should researchers address contradictions in reported bioactivity data for quinazolinone derivatives?

A5. Resolve discrepancies via:

  • Standardized Assays : Follow CLSI guidelines (e.g., M7-A5 for antimicrobial testing) to ensure reproducibility .
  • Dose-Response Curves : Use IC₅₀/EC₅₀ values from ≥3 independent experiments to account for variability .
  • Meta-Analysis : Compare datasets using platforms like RevMan to identify outliers or confounding factors (e.g., solvent effects) .

Q. Q6. What green chemistry methods are viable for synthesizing this compound, and how do they compare to conventional approaches?

A6. Eco-friendly alternatives include:

  • Deep Eutectic Solvents (DES) : Choline chloride/urea mixtures reduce waste and improve atom economy (yields ~75–85%) .
  • Catalyst-Free Reactions : Microwave irradiation in water achieves comparable yields (70–80%) to DMF-based methods but with shorter reaction times .
    Trade-offs : DES methods may require higher temperatures (100–120°C) but eliminate toxic byproducts .

Q. Q7. What experimental designs are optimal for evaluating the anti-inflammatory or antimicrobial potential of this compound?

A7. Prioritize:

  • In Vitro Models :
    • Anti-inflammatory : COX-1/COX-2 inhibition assays (IC₅₀ determination via ELISA) .
    • Antimicrobial : Broth microdilution (MIC/MBC against S. aureus or E. coli) per CLSI M07-A10 .
  • Controls : Include reference drugs (e.g., ibuprofen for COX, ciprofloxacin for bacteria) .
  • Toxicity Screening : MTT assay on mammalian cells (e.g., HEK-293) to assess selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.